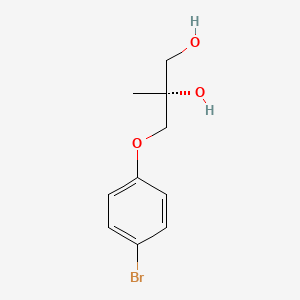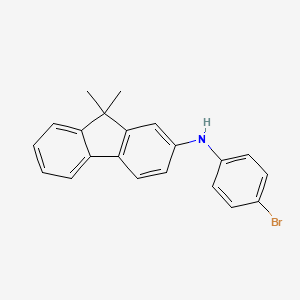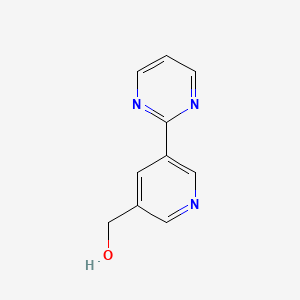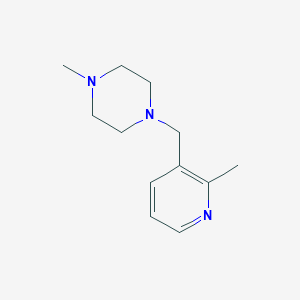
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by a bromine atom on the pyridine ring and a trifluoroethanol group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 6-bromopyridin-3-ol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. The reaction mixture is then purified through various techniques, such as recrystallization or column chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanal.
Reduction: Reduction reactions can yield 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethane.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-(6-Bromopyridin-3-yl)ethanol
1-(6-Bromopyridin-3-yl)ethan-1-one
1-(6-Bromopyridin-3-yl)ethan-1-ol hydrochloride
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-81-7 | |
| Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B1511225.png)











